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molecular formula C12H17N3 B8436820 2-(5-Amino-3-pyridyl)-1-azabicyclo[2.2.2]octane

2-(5-Amino-3-pyridyl)-1-azabicyclo[2.2.2]octane

Cat. No. B8436820
M. Wt: 203.28 g/mol
InChI Key: STORYNIBPMTYAG-UHFFFAOYSA-N
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Patent
US06525065B1

Procedure details

5-(1-azabicyclo[2.2.2]oct-2-yl)-3-(bromo)pyridine (120 mg), was mixed with aqueous ammonium hydroxide (20 mL, 28%) in a sealed tube, copper sulfate (200 mg) was added, and the reaction mixture was heated at 180° C. for 14 hours. The reaction mixture was allowed to cool to ambient temperature and then extracted with chloroform (4×20 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and the solvent removed on a rotary evaporator to afford a dark syrup. This crude product was subjected to column chromatography over silica gel using chloroform:methanol:triethylamine (9:1:1) to yield an initial fraction of 5-(1-azabicyclo[2.2.2]oct-2-yl)-3-(amino)pyridine, which after removal of solvent afforded a light brown solid (20 mg) homogeneous on TLC (silica, chloroform:methanol 95:5). An impure fraction was also obtained, which afforded a brown solid (40 mg), found to be mostly the desired compound with minor impurities on TLC analysis (total yield ˜65%).
Name
5-(1-azabicyclo[2.2.2]oct-2-yl)-3-(bromo)pyridine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three
Name
chloroform methanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]1[CH:10]=[C:11](Br)[CH:12]=[N:13][CH:14]=1.[OH-].[NH4+:17]>S([O-])([O-])(=O)=O.[Cu+2].C(Cl)(Cl)Cl.CO.C(N(CC)CC)C>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:9]1[CH:10]=[C:11]([NH2:17])[CH:12]=[N:13][CH:14]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
5-(1-azabicyclo[2.2.2]oct-2-yl)-3-(bromo)pyridine
Quantity
120 mg
Type
reactant
Smiles
N12C(CC(CC1)CC2)C=2C=C(C=NC2)Br
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Four
Name
chloroform methanol triethylamine
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO.C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to afford a dark syrup

Outcomes

Product
Name
Type
product
Smiles
N12C(CC(CC1)CC2)C=2C=C(C=NC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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